Cas no 2413883-63-1 (tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate)

Tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a piperidine core with a hydroxyl-substituted imidazole moiety, offering functional group diversity for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. This compound’s well-defined reactivity and compatibility with common coupling reagents make it a practical choice for constructing complex heterocyclic frameworks. Its high purity and consistent performance ensure reliability in research and industrial settings, supporting the development of biologically active molecules.
tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate structure
2413883-63-1 structure
Product Name:tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate
CAS No:2413883-63-1
MF:C13H21N3O3
MW:267.32414317131
CID:5674403
PubChem ID:165768323
Update Time:2025-10-29

tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate
    • EN300-26665370
    • 2413883-63-1
    • Inchi: 1S/C13H21N3O3/c1-13(2,3)19-12(18)15-7-4-5-10(9-15)16-8-6-14-11(16)17/h6,8,10H,4-5,7,9H2,1-3H3,(H,14,17)
    • InChI Key: SCTFJHQDZJXCOH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C1)N1C=CNC1=O)=O

Computed Properties

  • Exact Mass: 267.15829154g/mol
  • Monoisotopic Mass: 267.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 61.9Ų

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tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS No. 2413883-63-1)

The compound tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS No. 2413883-63-1) is a highly specialized chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a piperidine core modified with a hydroxy-imidazole moiety and protected by a tert-butyl carbamate group, makes it a valuable building block for drug discovery. Researchers and chemists are increasingly interested in this compound due to its potential role in modulating biological targets, particularly in the development of kinase inhibitors and GPCR ligands.

In recent years, the demand for tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate has surged, driven by advancements in medicinal chemistry and the growing focus on small molecule therapeutics. The compound's CAS No. 2413883-63-1 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Its structural versatility allows for further functionalization, enabling the synthesis of diverse derivatives with potential therapeutic applications. This aligns with current trends in precision medicine and targeted drug delivery, where tailored molecular designs are critical.

From a synthetic perspective, tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate exemplifies the importance of heterocyclic chemistry in modern drug development. The imidazole ring, a common pharmacophore, contributes to hydrogen bonding interactions, while the piperidine scaffold offers conformational flexibility. These features are often explored in the context of bioisosteric replacements and structure-activity relationship (SAR) studies, which are hot topics in pharmaceutical forums and research publications.

The compound's stability under various conditions and its compatibility with standard protecting group strategies further enhance its utility. For instance, the tert-butyloxycarbonyl (Boc) group can be selectively removed under mild acidic conditions, enabling sequential synthetic transformations. This property is particularly valuable in multi-step synthesis, a key area of interest for chemists working on complex molecular architectures. Searches for Boc-protected piperidines and hydroxy-imidazole derivatives often lead to discussions about this compound's role in streamlining synthetic routes.

Beyond its chemical attributes, tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate is also relevant to discussions about green chemistry and sustainable synthesis. Researchers are exploring eco-friendly methods to produce such intermediates, minimizing waste and energy consumption. This aligns with broader industry shifts toward environmentally benign processes, a topic frequently queried in scientific search engines. The compound's potential for scalability and its compatibility with catalytic methodologies make it a candidate for optimization in this context.

In summary, tert-butyl 3-(2-hydroxy-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS No. 2413883-63-1) represents a convergence of synthetic utility and biomedical relevance. Its applications span from fragment-based drug design to the exploration of novel chemical space, addressing pressing challenges in modern therapeutics. As interest in personalized medicine and high-throughput screening grows, this compound is poised to remain a focal point in both academic and industrial research.

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